molecular formula C18H20NOBr B194855 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide CAS No. 37743-18-3

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

Cat. No.: B194855
CAS No.: 37743-18-3
M. Wt: 346.3 g/mol
InChI Key: QJPXLCQSAFQCBD-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, also known as (3,3-diphenyldihydrofuran-2-ylidine)-dimethylammonium bromide, is the opioid receptors . These receptors play a crucial role in the perception of pain and the body’s response to it.

Mode of Action

This compound acts as an agonist at opioid receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the opioid receptors, triggering a response that can help in the treatment of severe pain .

Pharmacokinetics

For instance, it has a high water solubility , which suggests that it could be well-absorbed in the body. Its LogP value of -2.3 at 20℃ and pH7 indicates its distribution between water and lipid environments, which could influence its distribution within the body.

Result of Action

The activation of opioid receptors by this compound can lead to a decrease in the perception of pain. This makes it potentially useful in the treatment of severe pain . It has been shown to cause life-threatening cardiac effects, supratherapeutic concentrations, or fatalities in humans and animals at high doses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it has a melting point of 174.2-177.4 °C . Its action and efficacy could also be influenced by the pH of the environment, given its LogP value at pH 7 .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPXLCQSAFQCBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958777
Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37743-18-3
Record name Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37743-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
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Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
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Synthesis routes and methods I

Procedure details

In 100 mL of water were suspended 8 g (90 mmol) of a 50% aqueous solution of dimethylamine and 18 g (170 mmol) of sodium carbonate, followed by cooling to 0 to 5° C. A solution obtained by dissolving 23 g (68 mmol) of the 4-bromo-2,2-diphenylbutyric chloride mentioned above in 100 mL of toluene was then added dropwise. After stirring for 2 hours, the water layer taken out from the reaction mixture was washed with toluene. The resulting water layer was extracted with chloroform. The extract was washed with water and then dried. The residue obtained by concentrating the solvent under reduced pressure was crystallized from methyl isobutyl ketone, whereby 11 g (yield: 46.8%) of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained.
[Compound]
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aqueous solution
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Synthesis routes and methods II

Procedure details

To a solution of dimethylamine (2M in THF, 50 mL) and saturated aqueous Na2CO3 (100 mL) was added dropwise a solution of compound (E) in toluene (100 mL), prepared as described above, at 0° C. The resulting mixture was allowed to stir for 12 hours. The mixture was extracted with toluene (1×30 mL) and chloroform (3×100 mL). The combined extracts were washed with water (1×30 mL), dried over K2CO3. After evaporation to dryness and crystallization with methyl isobutyl ketone, the desired product (F) dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained in 53% yield.
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Synthesis routes and methods III

Procedure details

To a suspension of 4-bromo-2,2-diphenylbutyric acid from Step A (227 g, 0.70 mol) in CHCl3 (1500 ml) was added dropwise SOCl2 (160 ml). This mixture was refluxed for 4 hrs and allowed to cool, and the solvent was removed in vacuo. The crude 4-bromo-2,2-diphenylbutyroyl chloride (227 g, 93%) was used without further purification. To a solution of dimethylamine (54 g, 0.12 mol) and Na2CO3 (25.4 g, 0.24 mol) in H2O (100 ml) was added dropwise a solution of 4-bromo-2,2-diphenylbutyroyl chloride (33.8 g, 0.1 mol) in toluene (100 ml), while the temperature was maintained between 0 and 5° C. The mixture was stirred for an additional 2 hrs and extracted with CHCl3. The organic layer was dried (MgSO4) and the solvent was removed in vacuo. The residue was crystallized from i-BuCOMc to give pure dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide. (17.3 g, 50%): mp 181-182°: UV max (95% EtOH) 255 nm (540) and 261 (425); IR (KBr) 1675-1680 cm−1 (C═N); NMR (CDCl3) δ3.03 (s, 3), 3.50 (t, 2), 3.8 (s, 3), 4.89 (t, 2), and 7.51 ppm (s, 10).
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227 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 2
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 3
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 4
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 5
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 6
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

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